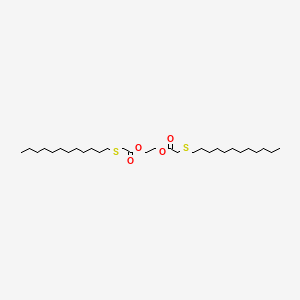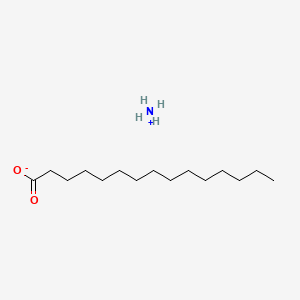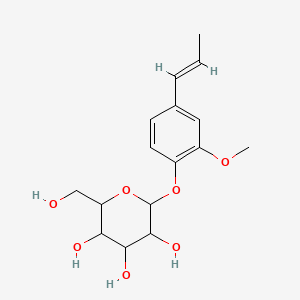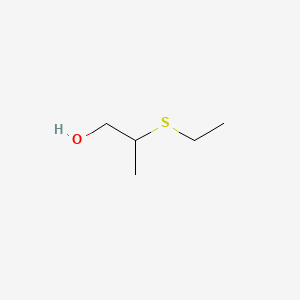
Sorbitan, tetradodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, tetradodecanoate, also known as sorbitan monolaurate, is a nonionic surfactant derived from the esterification of sorbitan with lauric acid. It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is particularly valued in the production of cosmetics, pharmaceuticals, and food products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, tetradodecanoate is synthesized through the esterification of sorbitan with lauric acid. The reaction typically involves heating sorbitan and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and lauric acid are fed into a reactor, and the esterification reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, resulting in the desired ester product.
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, tetradodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions:
Esterification: Sorbitan and lauric acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: this compound can be hydrolyzed in the presence of water and a base (e.g., sodium hydroxide) to yield sorbitan and lauric acid.
Major Products Formed:
Esterification: this compound
Hydrolysis: Sorbitan and lauric acid
Wissenschaftliche Forschungsanwendungen
Sorbitan, tetradodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and food emulsifiers.
Wirkmechanismus
Sorbitan, tetradodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization. This mechanism is crucial in applications such as drug delivery, where it enhances the solubility and bioavailability of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monolaurate
Comparison: Sorbitan, tetradodecanoate is unique due to its specific fatty acid chain length (lauric acid), which imparts distinct emulsifying and stabilizing properties. Compared to sorbitan monostearate and sorbitan tristearate, this compound has a lower melting point and is more effective in forming water-in-oil emulsions. Its hydrophilic-lipophilic balance (HLB) value is also different, making it suitable for specific applications where other sorbitan esters may not be as effective.
Eigenschaften
CAS-Nummer |
93963-93-0 |
|---|---|
Molekularformel |
C54H100O9 |
Molekulargewicht |
893.4 g/mol |
IUPAC-Name |
[(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate |
InChI |
InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1 |
InChI-Schlüssel |
YWSDIOKOZYVZFR-OHTOXZDKSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)



